molecular formula C7H4N2O2S B592363 Thiazolo[4,5-c]pyridine-6-carboxylic acid CAS No. 1211535-73-7

Thiazolo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B592363
CAS No.: 1211535-73-7
M. Wt: 180.181
InChI Key: WPBMKFYRQHJLDB-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine-6-carboxylic acid typically involves the annulation of a thiazole ring with a pyridine ring. One common method includes the reaction of thiazole derivatives with pyridine carboxylic acids under specific conditions. For instance, the reaction can be catalyzed by a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolo[4,5-c]pyridine derivatives with reduced functional groups .

Scientific Research Applications

Thiazolo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyridine-2-carboxylic acid: A simpler compound with a pyridine ring and a carboxylic acid group.

    Thiazole-4-carboxylic acid: A compound with a thiazole ring and a carboxylic acid group

Uniqueness: Thiazolo[4,5-c]pyridine-6-carboxylic acid is unique due to its fused ring structure, which provides multiple reactive sites for chemical modifications. This structural feature allows for the synthesis of a wide variety of derivatives with diverse biological activities .

Biological Activity

Thiazolo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, key biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiazole ring fused to a pyridine structure. Its molecular formula is C7H6N2O2SC_7H_6N_2O_2S, with a molecular weight of 182.19 g/mol. The presence of a carboxylic acid functional group at the sixth position of the pyridine ring is crucial for its chemical reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, which include:

  • Antiplatelet Activity : This compound has been shown to inhibit platelet aggregation, making it a candidate for cardiovascular disease treatment. Its derivatives have demonstrated efficacy in reducing toxicity while enhancing antiplatelet effects .
  • Antimicrobial Properties : Various derivatives have exhibited antimicrobial activity against different bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that some derivatives can effectively reduce inflammation and pain symptoms in animal models, highlighting their potential for managing chronic inflammatory diseases .
  • Antitumor Activity : this compound derivatives have shown cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents. Studies have demonstrated selectivity towards cancer cells over normal cells .
  • Neuropharmacological Potential : The compound's derivatives are being explored for their effects on the central nervous system, particularly in neurodegenerative diseases .
  • Antiviral and Antimalarial Activities : Some derivatives have shown promise in inhibiting viral replication and the growth of malaria-causing Plasmodium species in laboratory settings .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting with 3,5-dibromo-2-aminopyridine.
  • Reactions may include acylation and carbonyl insertion to form the desired thiazole-pyridine structure.

Table 1: Summary of Biological Activities and Key Findings

Activity TypeKey FindingsReferences
AntiplateletInhibits platelet aggregation; potential for cardiovascular therapy
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation in animal models
AntitumorCytotoxic effects on cancer cell lines; selective towards cancer cells
NeuropharmacologyInvestigated for neurodegenerative disease treatment
AntiviralInhibits replication of certain viruses
AntimalarialShows efficacy against Plasmodium species

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiazolo[4,5-c]pyridine derivatives has revealed that modifications at various positions can significantly affect biological activity. For example:

  • Substitutions on the thiazole or pyridine rings can enhance specific activities such as antitumor or antimicrobial effects.
  • Derivative 6r , identified as a potent c-KIT inhibitor, demonstrates higher selectivity and activity against resistant cancer cell lines compared to traditional treatments like imatinib .

Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBMKFYRQHJLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211535-73-7
Record name Thiazolo[4,5-c]pyridine-6-carboxylic acid
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